N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine is a useful research compound. Its molecular formula is C23H31FN2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23695640 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Serotonin Receptor Antagonists
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine is studied for its potential as a serotonin receptor antagonist. These compounds are useful for treating psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, and other conditions. Habernickel (2002) discusses compounds that serve as serotonin 5HT2A receptor antagonists, indicating their utility in a broad range of psychiatric and cardiovascular disorders (Habernickel, 2002).
Anti-Alzheimer's Agents
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including structures similar to this compound, has demonstrated potential anti-Alzheimer's activity. These compounds were synthesized based on the lead compound donepezil, showing significant promise in both in-vivo and in-vitro evaluations for Alzheimer's disease management (Gupta et al., 2020).
Antimicrobial Activities
Synthetic compounds structurally related to this compound have been evaluated for their antimicrobial properties. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, showed promising results in vitro for antifungal and antimicrobial susceptibilities, highlighting the compound's potential in combating microbial infections (Kumar et al., 2016).
Antituberculosis Activity
Compounds with structures related to this compound have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising results in the GyrB ATPase assay and DNA gyrase supercoiling assay, indicating potential utility in antituberculosis therapy (Jeankumar et al., 2013).
Corrosion Inhibition
Piperidine derivatives, similar to this compound, have been studied for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have identified these compounds as effective corrosion inhibitors, offering insights into their interaction with metal surfaces (Kaya et al., 2016).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-fluorophenyl)methyl]-N-methylpiperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-25(14-12-18-10-11-22(27-2)23(15-18)28-3)20-8-6-13-26(17-20)16-19-7-4-5-9-21(19)24/h4-5,7,9-11,15,20H,6,8,12-14,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHPMQBVELRGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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